3-Ethoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine
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Overview
Description
3-Ethoxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine is an organic compound characterized by the presence of an ethoxy group, a trifluoromethyl group, and an amine group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
For industrial-scale production, continuous synthesis methods are often employed to enhance efficiency and safety. For example, a continuous reactor can be used to introduce raw materials such as vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, allowing for a streamlined and scalable synthesis process . This method reduces the risk of product loss and safety hazards associated with batch production.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or trifluoromethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
3-Ethoxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine has several scientific research applications:
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The amine group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Similar in structure but differs in the presence of a butenone group instead of a biphenyl structure.
2,2′-bis(trifluoromethyl)-[1,1′-biphenyl]-4,4′-diamine: Contains two trifluoromethyl groups and is used in the preparation of polyamide-imide materials.
Uniqueness
3-Ethoxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine is unique due to its combination of an ethoxy group, a trifluoromethyl group, and an amine group on a biphenyl scaffold. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-ethoxy-4-[4-(trifluoromethyl)phenyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-2-20-14-9-11(5-8-13(14)19)10-3-6-12(7-4-10)15(16,17)18/h3-9H,2,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURAIAKMVQGOQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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